molecular formula C19H18N4O2S B2973990 2-((1-methyl-1H-imidazol-2-yl)thio)-N1,N3-diphenylmalonamide CAS No. 709617-15-2

2-((1-methyl-1H-imidazol-2-yl)thio)-N1,N3-diphenylmalonamide

Cat. No. B2973990
CAS RN: 709617-15-2
M. Wt: 366.44
InChI Key: ZGQAPLWAWNLUSW-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole is the basic core of some natural products such as histidine, purine, histamine and DNA based structures .


Synthesis Analysis

Imidazole derivatives have been synthesized and evaluated for various biological activities . For example, 6-(substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl) imidazo [2,1-b] [1,3,4] thiadiazole was synthesized and evaluated for anti-tubercular activity against Mycobacterium tuberculosis .


Molecular Structure Analysis

The molecular structure of imidazole derivatives can vary. For example, the molecular formula of 2-({[(1-methyl-1H-imidazol-2-yl)thio]acetyl}amino)benzoic acid is C13H13N3O3S with a molecular weight of 291.33 .


Physical And Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can vary. For example, 2-({[(1-methyl-1H-imidazol-2-yl)thio]acetyl}amino)benzoic acid has a predicted melting point of 237.94° C, a predicted boiling point of 554.25° C, a predicted density of 1.4 g/cm 3, and a predicted refractive index of n 20D 1.66 .

Scientific Research Applications

Metabolism and Interaction Studies

Imidazole derivatives, such as imidafenacin, have been studied for their metabolism by human cytochrome P450 enzymes and UDP-glucuronic acid transferases. Notably, imidafenacin's elimination and oxidative metabolite production are primarily catalyzed by CYP3A4, with significant inhibition observed upon co-incubation with known CYP3A4 inhibitors like ketoconazole. These findings highlight the crucial role of specific enzymes in the metabolism of imidazole derivatives and their potential for drug-drug interactions (Kanayama et al., 2007).

Antimicrobial and Antifungal Activities

Imidazole analogs have demonstrated significant bioactivity against pathogenic fungi and bacteria. Research has synthesized novel imidazole derivatives with potent antimicrobial properties, particularly against Candida albicans, Trichophyton mentagrophytes, and Microsporum audouinii. These findings suggest the potential of imidazole derivatives as candidates for developing new antimicrobial agents (Dahiya, 2008).

Catalytic Applications in Chemical Synthesis

Imidazole-based N-heterocyclic carbenes (NHC) have been identified as efficient catalysts for transesterification and acylation reactions. These catalysts facilitate the formation of esters from alcohols and vinyl acetate at room temperature, indicating their versatility and potential utility in various synthetic applications (Grasa et al., 2002).

Future Directions

The future directions of research on imidazole derivatives are promising. They are key components to functional molecules that are used in a variety of everyday applications . The recent advances in the regiocontrolled synthesis of substituted imidazoles highlight the potential for the development of new drugs .

Mechanism of Action

Target of Action

It is known that imidazole-containing compounds, which include this compound, have a broad range of biological activities . They can interact with various biological targets, including enzymes, receptors, and other proteins, influencing their function and leading to various therapeutic effects .

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds or other types of non-covalent interactions . These interactions can lead to changes in the conformation or activity of the target, resulting in a therapeutic effect .

Biochemical Pathways

Imidazole derivatives are known to influence a wide range of biochemical pathways, depending on their specific targets . These can include pathways involved in inflammation, cancer, bacterial and viral infections, and other disease processes .

Pharmacokinetics

Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which can influence their absorption and distribution . The metabolism and excretion of these compounds can vary widely, depending on their specific chemical structure .

Result of Action

Imidazole derivatives can have a wide range of effects at the molecular and cellular level, depending on their specific targets and mode of action . These can include changes in enzyme activity, alterations in signal transduction pathways, and effects on cell proliferation and survival .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the activity and stability of imidazole derivatives . Additionally, the specific biological environment (e.g., the presence of specific proteins or other biomolecules) can also influence the efficacy of these compounds .

properties

IUPAC Name

2-(1-methylimidazol-2-yl)sulfanyl-N,N'-diphenylpropanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S/c1-23-13-12-20-19(23)26-16(17(24)21-14-8-4-2-5-9-14)18(25)22-15-10-6-3-7-11-15/h2-13,16H,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGQAPLWAWNLUSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SC(C(=O)NC2=CC=CC=C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-methyl-1H-imidazol-2-yl)thio)-N1,N3-diphenylmalonamide

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